A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 4-(4-bromophenyl)butanoate
A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 4-(4-bromophenyl)butanoate
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of tert-butyl 4-(4-bromophenyl)butanoate. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates essential data including spectroscopic profiles, synthetic protocols, and safety considerations. The compound's role as a versatile intermediate in organic synthesis is highlighted, with particular emphasis on the strategic utility of its constituent functional groups—the acid-labile tert-butyl ester and the reactive bromophenyl moiety.
Introduction: A Versatile Synthetic Building Block
Tert-butyl 4-(4-bromophenyl)butanoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key features: a lipophilic 4-bromophenyl group, a flexible four-carbon aliphatic chain, and a sterically hindered tert-butyl ester. This unique combination makes it an invaluable intermediate for the synthesis of complex molecular architectures.
The bromophenyl group serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the tert-butyl ester functions as a robust protecting group for the carboxylic acid. Its defining characteristic is its remarkable stability across a broad spectrum of nucleophilic and basic conditions, coupled with its selective and clean cleavage under mild acidic conditions.[3][4] This orthogonal stability allows for selective chemical transformations at other sites of a molecule without disturbing the protected acid, a critical requirement in multi-step synthesis.[3]
This guide aims to provide a comprehensive and practical overview of this compound, grounding its theoretical properties in established experimental methodologies and predictive models.
Chemical Identity and Core Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of tert-butyl 4-(4-bromophenyl)butanoate are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 4-(4-bromophenyl)butanoate | - |
| CAS Number | 1315468-28-0 | [5] |
| Molecular Formula | C₁₄H₁₉BrO₂ | [5] |
| Molecular Weight | 299.21 g/mol | - |
| Monoisotopic Mass | 298.05685 Da | [5] |
| Physical State | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from related structures |
| Predicted XlogP | 4.0 | [5] |
| Predicted Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred from structure & XlogP |
Caption: 2D Chemical Structure of the Topic Compound.
Spectroscopic and Analytical Characterization
For a molecule to be used with confidence in a synthetic sequence, its structure and purity must be unambiguously confirmed. The following sections detail the expected analytical signatures for tert-butyl 4-(4-bromophenyl)butanoate based on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for this specific compound is not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles.[6]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Protons | ~7.40 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) |
| ~7.09 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Br) | |
| ~2.59 | t, J ≈ 7.5 Hz | 2H | Ar-CH ₂- | |
| ~2.21 | t, J ≈ 7.5 Hz | 2H | -CH ₂-C=O | |
| ~1.92 | p, J ≈ 7.5 Hz | 2H | Ar-CH₂-CH ₂- | |
| ~1.44 | s | 9H | -C(CH ₃)₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbons | ~172.5 | C =O (ester) | ||
| ~140.5 | Ar-C (ipso to butanoate) | |||
| ~131.5 | Ar-C H (ortho to Br) | |||
| ~130.0 | Ar-C H (meta to Br) | |||
| ~120.0 | Ar-C -Br | |||
| ~80.5 | -C (CH₃)₃ | |||
| ~34.5 | Ar-C H₂- | |||
| ~33.5 | -C H₂-C=O | |||
| ~28.1 | -C(C H₃)₃ |
| | ~26.5 | | | Ar-CH₂-C H₂- |
Justification: The aromatic protons are split into two distinct doublets due to symmetry. The protons closer to the electron-withdrawing bromine atom are expected to be downfield (~7.40 ppm). The aliphatic chain protons exhibit predictable triplet and pentet (or multiplet) patterns based on their neighboring protons. The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, appearing as a sharp singlet at approximately 1.44 ppm.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For tert-butyl 4-(4-bromophenyl)butanoate, the most notable feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.[9]
Table 3: Predicted m/z Values for Common Adducts in ESI-MS
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₂₀BrO₂]⁺ | 299.0641 / 301.0621 |
| [M+Na]⁺ | [C₁₄H₁₉BrNaO₂]⁺ | 321.0460 / 323.0440 |
| [M+NH₄]⁺ | [C₁₄H₂₃BrO₂N]⁺ | 316.0907 / 318.0886 |
Data sourced from PubChem predictions.[5]
Under electron ionization (EI), fragmentation is expected. Key fragmentation pathways would include the loss of the stable tert-butyl cation (m/z 57) and α-cleavage, leading to characteristic fragment ions like the bromobenzoyl cation.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[11] The spectrum of tert-butyl 4-(4-bromophenyl)butanoate would be dominated by the strong absorption of the ester carbonyl group.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2970-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735-1730 | Strong, Sharp | C=O Stretch | Ester |
| ~1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 & ~1150 | Strong | C-O Stretch | Ester (Asymmetric & Symmetric) |
| ~600-500 | Medium | C-Br Stretch | Aryl Halide |
Justification: The most diagnostic peak is the strong carbonyl (C=O) stretch around 1735 cm⁻¹.[12][13] The presence of two strong C-O stretching bands is also characteristic of esters.[12] The C-Br stretch appears in the lower frequency "fingerprint" region.[14]
Synthesis and Reactivity Profile
Understanding how a compound is synthesized and how it behaves in chemical reactions is paramount for its effective application.
Synthetic Pathway
The most direct and common method for preparing tert-butyl 4-(4-bromophenyl)butanoate is the Fischer esterification of its parent carboxylic acid, 4-(4-bromophenyl)butanoic acid, with tert-butanol under acidic catalysis. The equilibrium of this reaction must be driven towards the product, typically by removing water as it is formed.
Caption: General workflow for the synthesis of the topic compound.
Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is adapted from established procedures for the synthesis of similar tert-butyl esters.
-
Reaction Setup: To a solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.25 M) is added anhydrous magnesium sulfate (4.0 eq) followed by tert-butanol (5.0 eq).
-
Initiation: The mixture is stirred, and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Workup: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.
-
Washing & Drying: The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(4-bromophenyl)butanoate.
Causality: The use of excess tert-butanol and a dehydrating agent (MgSO₄) is a classic application of Le Châtelier's principle, driving the reversible esterification reaction to completion. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic tert-butanol.
Chemical Reactivity and Stability
-
Ester Group: The tert-butyl ester is highly resistant to basic hydrolysis, transesterification, and many nucleophiles due to the steric hindrance of the t-butyl group.[4] However, it is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This cleavage occurs via a stable tertiary carbocation mechanism, releasing isobutylene and the free carboxylic acid.[3][15] This selective lability is a cornerstone of its utility as a protecting group.
-
Aryl Bromide: The C-Br bond is a key site for chemical modification. It readily participates in transition-metal-catalyzed cross-coupling reactions.[16] This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the 4-position of the phenyl ring, making the compound an excellent scaffold for building molecular diversity. The reactivity in such reactions, like the Suzuki-Miyaura coupling, can be influenced by factors such as the palladium catalyst, ligand, base, and solvent system.[2][17]
Applications in Research and Development
The dual functionality of tert-butyl 4-(4-bromophenyl)butanoate makes it a valuable intermediate in several areas:
-
Medicinal Chemistry: It serves as a fragment or building block for the synthesis of pharmacologically active molecules. The butanoate linker can position the aromatic ring within a protein's binding pocket, while the aryl bromide allows for late-stage diversification to explore structure-activity relationships (SAR).
-
PROTACs and Chemical Probes: Related structures are used as linkers in the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools.[18]
-
Materials Science: The rigid bromophenyl group can be incorporated into polymers or other materials where specific electronic or physical properties are desired.
Safety and Handling
No specific toxicology data is available for tert-butyl 4-(4-bromophenyl)butanoate. Therefore, safety precautions must be based on data from structurally related compounds, such as the starting material 4-(4-bromophenyl)butanoic acid.[19]
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed.[19][20]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All chemical procedures should be conducted by trained personnel following a thorough risk assessment.[21]
Conclusion
Tert-butyl 4-(4-bromophenyl)butanoate is a synthetically valuable intermediate characterized by its predictable physicochemical properties and versatile reactivity. Its spectroscopic signatures are well-defined by the constituent functional groups. The strategic combination of an acid-labile tert-butyl ester and a cross-coupling-ready aryl bromide provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecules, underscoring its importance in modern drug discovery and materials science.
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